molecular formula C12H8Cl2N2O B120669 Bauerine C CAS No. 156312-11-7

Bauerine C

Cat. No. B120669
M. Wt: 267.11 g/mol
InChI Key: JFESWTBLTSUPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bauerine C is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the isoquinoline alkaloid family and has been isolated from various plant species. Bauerine C has shown promising results in various studies, making it an exciting area of research.

Scientific Research Applications

Antiviral Activity

Bauerine C, identified in the blue-green alga Dichothrix baueriana, shows antiviral properties, particularly activity against herpes simplex virus type 2. This discovery highlights its potential in antiviral research and therapy development (Larsen, Moore, & Patterson, 1994).

Synthesis Research

There has been significant interest in synthesizing Bauerine C due to its unique properties. The first total synthesis of this compound was achieved from readily available materials, marking a breakthrough in synthetic organic chemistry (Lingam, Rao, Bhowmik, & Islam, 2007). Another study also reports the total synthesis of Bauerine C and its chlorinated analogs, providing insights into the methodology and applications in synthetic chemistry (Pohl, Luchterhandt, & Bracher, 2007).

Cytotoxicity and Hybrid Compounds

Research into Bauerine C also extends to its cytotoxic properties. A study explored hybrids between Bauerine C and another alkaloid, rutaecarpine, revealing that certain modifications to Bauerine C can enhance its cytotoxic activity (Huber & Bracher, 2007).

Kinase Inhibition

A novel aspect of Bauerine C's application is in the development of kinase inhibitors. A study found that derivatives of Bauerine C can inhibit specific kinases at low concentrations, presenting a new avenue for drug discovery and development (Huber et al., 2011).

Versatile Synthesis for Derivatives

Further research into Bauerine C focuses on synthesizing its analogs with better solubility properties. This work contributes to the understanding of how structural changes can impact the physical and biological properties of Bauerine C derivatives (Huber, Kast, & Bracher, 2010).

properties

CAS RN

156312-11-7

Product Name

Bauerine C

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

7,8-dichloro-9-methyl-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H8Cl2N2O/c1-16-10-6(2-3-8(13)9(10)14)7-4-5-15-12(17)11(7)16/h2-5H,1H3,(H,15,17)

InChI Key

JFESWTBLTSUPGK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3

Canonical SMILES

CN1C2=C(C=CC(=C2Cl)Cl)C3=C1C(=O)NC=C3

Other CAS RN

156312-11-7

synonyms

bauerine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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